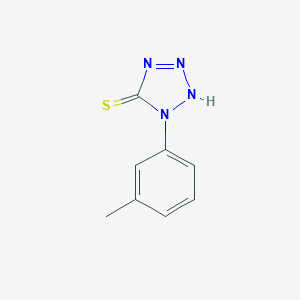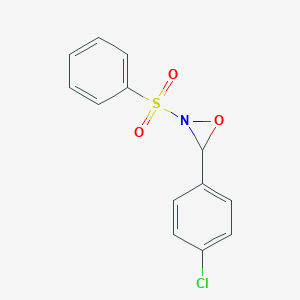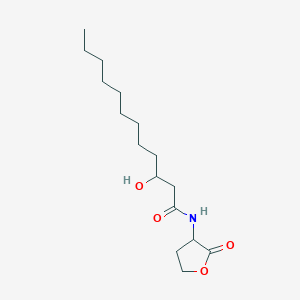
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide
Vue d'ensemble
Description
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is a synthetic compound with the molecular formula C16H29NO4. It belongs to the class of N-acyl-amino acids and is characterized by its unique structure, which includes a hydroxy group, a dodecanamide chain, and a tetrahydrofuran ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide typically involves the reaction of dodecanoic acid with homoserine lactone under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide.
Reduction: Formation of 3-hydroxy-N-(2-hydroxytetrahydrofuran-3-yl)dodecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide involves its interaction with specific molecular targets. It activates cell division by increasing transcription from promoters upstream of the ftsQAZ gene cluster. This activation is mediated through its binding to regulatory proteins, such as SdiA, which are involved in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
- 3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]tetradecanamide
- N-(3-hydroxy-dodecanoyl)-homoserine lactone
Uniqueness
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)dodecanamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h13-14,18H,2-12H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTXFFYJJNWEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC1CCOC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467776 | |
| Record name | AGN-PC-00AIFJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182359-60-0 | |
| Record name | AGN-PC-00AIFJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


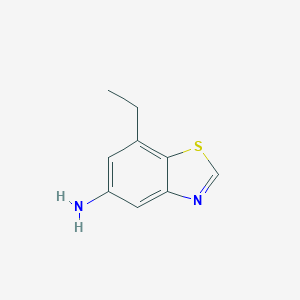
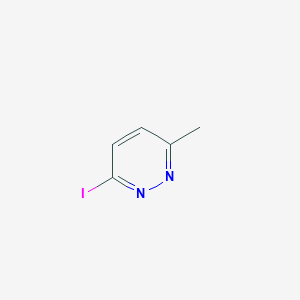
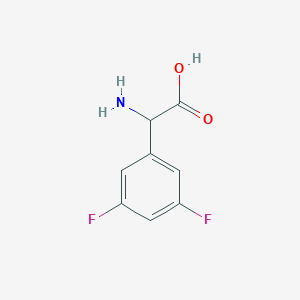
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
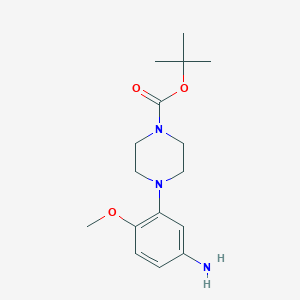
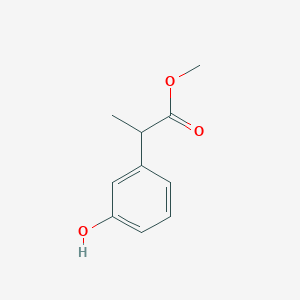
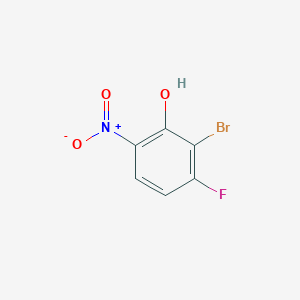
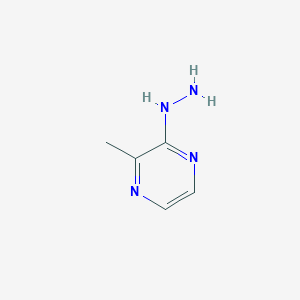
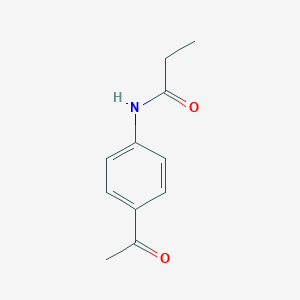

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

